molecular formula C25H27FN4O B10791101 4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one

4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one

Cat. No.: B10791101
M. Wt: 418.5 g/mol
InChI Key: DSVMXCDLDIBCHM-UHFFFAOYSA-N
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Description

4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one is a complex organic compound that features a combination of indole, piperazine, and carbazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, which is then functionalized to introduce the piperazine and indolin-2-one groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one is unique due to its combination of three distinct moieties (carbazole, piperazine, and indolin-2-one), which may confer unique

Properties

Molecular Formula

C25H27FN4O

Molecular Weight

418.5 g/mol

IUPAC Name

4-[4-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]piperazin-1-yl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C25H27FN4O/c26-17-5-7-23-19(13-17)18-12-16(4-6-22(18)27-23)15-29-8-10-30(11-9-29)24-3-1-2-21-20(24)14-25(31)28-21/h1-3,5,7,13,16,27H,4,6,8-12,14-15H2,(H,28,31)

InChI Key

DSVMXCDLDIBCHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CN3CCN(CC3)C4=CC=CC5=C4CC(=O)N5)C6=C(N2)C=CC(=C6)F

Origin of Product

United States

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